4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
Brand Name: Vulcanchem
CAS No.: 182955-12-0
VCID: VC20919911
InChI: InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2
SMILES: C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl
Molecular Formula: C11H9ClO3
Molecular Weight: 224.64 g/mol

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione

CAS No.: 182955-12-0

Cat. No.: VC20919911

Molecular Formula: C11H9ClO3

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione - 182955-12-0

CAS No. 182955-12-0
Molecular Formula C11H9ClO3
Molecular Weight 224.64 g/mol
IUPAC Name 4-(4-chlorophenyl)oxane-2,6-dione
Standard InChI InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2
Standard InChI Key OCZRLOJECISNAO-UHFFFAOYSA-N
SMILES C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl
Canonical SMILES C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl

ParameterValue
CAS Registry Number53911-68-5
EINECS Number258-858-9
Molecular FormulaC₁₁H₉ClO₃
MDL NumberMFCD00190250
InChIInChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2
InChI KeyOCZRLOJECISNAO-UHFFFAOYSA-N
SMILESO=C1OC(=O)CC(C2=CC=C(Cl)C=C2)C1
The compound possesses various synonyms in scientific literature :
  • 3-(p-Chlorophenyl)glutaric anhydride

  • 4-(4-Chlorophenyl)oxane-2,6-dione

  • 4-(4-Chlorophenyl)tetrahydropyran-2,6-dione

  • 2H-Pyran-2,6(3H)-dione, 4-(4-chlorophenyl)dihydro-

Physical and Chemical Properties

The compound demonstrates specific physicochemical characteristics that influence its reactivity, stability, and potential applications in various fields.

Physical Properties

PropertyValueReference
Molecular Weight224.64 g/mol
Physical StateSolid
Boiling Point393.2 °C at 760 mmHg
Storage Condition2-8°C, under inert gas

Chemical Properties

The chemical behavior of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione is characterized by the following parameters:

PropertyValueReference
XLogP31.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Topological Polar Surface Area43.4 Ų
Heavy Atom Count15
Complexity253
The presence of carbonyl groups at the 2 and 6 positions makes this compound susceptible to nucleophilic attack. The chlorine substituent on the phenyl ring affects the electron distribution, influencing the compound's reactivity and potential interactions with biological targets.

Biological Activities and Applications

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione has garnered interest due to its potential biological activities and diverse applications in pharmaceutical and agricultural fields.

Applications

This compound finds applications in multiple fields:

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties .

  • Agrochemical Synthesis: The compound is employed in the production of pesticides and herbicides, contributing to crop protection and agricultural productivity .

  • Organic Synthesis: Its structure allows for various chemical transformations, including cyclization and condensation reactions, making it valuable for constructing complex molecules .

  • Research Applications: The compound is utilized in research settings to explore structure-activity relationships and develop novel bioactive compounds .

Analytical Methods

Various analytical techniques have been employed to characterize and analyze 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, ensuring its purity and structural confirmation.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) represents an effective method for analyzing this compound:

  • Method Description: Reverse-phase HPLC using a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid .

  • MS Compatibility: For mass spectrometry applications, phosphoric acid can be replaced with formic acid .

  • Column Specifications: Smaller 3 µm particle columns are available for fast UPLC applications .

  • Scalability: The method is scalable and suitable for isolating impurities in preparative separation and for pharmacokinetic studies .

Comparison with Structurally Similar Compounds

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione belongs to a family of dihydropyran derivatives with varying substituents. Comparing this compound with structurally similar molecules provides insights into structure-activity relationships and potential applications.

Related Compounds

Several structurally similar compounds have been identified in the literature:

CompoundCAS NumberKey Structural DifferenceReference
4-(3-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione21927925Fluorine at meta position instead of chlorine at para position
4-(3-Fluoro-4-methoxyphenyl)dihydro-2H-pyran-2,6(3H)-dione724771-61-3Fluorine at meta and methoxy at para positions instead of chlorine
2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro-Not specifiedBromine instead of chlorine at para position
Dihydro-2H-pyran-2,4(3H)-dione33532-46-6Lacks phenyl substituent, carbonyl groups at positions 2 and 4

Structure-Activity Relationships

The biological activity of these compounds can vary significantly based on the nature and position of substituents on the phenyl ring:

  • Halogen Effects: The presence of different halogens (chlorine, fluorine, bromine) affects lipophilicity, membrane permeability, and binding affinity to biological targets.

  • Substitution Pattern: The position of substituents (para vs. meta) influences electronic distribution and steric properties, potentially altering biological activity profiles .

  • Additional Functional Groups: The introduction of additional groups (e.g., methoxy in 4-(3-Fluoro-4-methoxyphenyl)dihydro-2H-pyran-2,6(3H)-dione) can modify hydrogen bonding capabilities and receptor interactions .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator